molecular formula C14H18O4 B12664950 2,2'-[Butylidenebis(oxymethylene)]bisfuran CAS No. 94021-99-5

2,2'-[Butylidenebis(oxymethylene)]bisfuran

Cat. No.: B12664950
CAS No.: 94021-99-5
M. Wt: 250.29 g/mol
InChI Key: IQTWUJXJPBSQDG-UHFFFAOYSA-N
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Description

2,2’-[Butylidenebis(oxymethylene)]bisfuran is an organic compound with the molecular formula C14H18O4 It is characterized by the presence of two furan rings connected by a butylidene bridge through oxymethylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Butylidenebis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with butylidene intermediates. One common method includes the use of a furan compound and a butylidene precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2,2’-[Butylidenebis(oxymethylene)]bisfuran may utilize continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-performance liquid chromatography (HPLC) is common for the purification and separation of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Butylidenebis(oxymethylene)]bisfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced furan compounds.

    Substitution: The furan rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH2Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols .

Scientific Research Applications

2,2’-[Butylidenebis(oxymethylene)]bisfuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Butylidenebis(oxymethylene)]bisfuran involves its interaction with molecular targets through its furan rings and oxymethylene linkages. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Butane-1,1-diylbis(oxymethylene)]difuran
  • Furan, 2,2’-[butylidenebis(oxymethylene)]bis-

Uniqueness

2,2’-[Butylidenebis(oxymethylene)]bisfuran is unique due to its specific butylidene bridge and oxymethylene linkages, which confer distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

94021-99-5

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-[1-(furan-2-ylmethoxy)butoxymethyl]furan

InChI

InChI=1S/C14H18O4/c1-2-5-14(17-10-12-6-3-8-15-12)18-11-13-7-4-9-16-13/h3-4,6-9,14H,2,5,10-11H2,1H3

InChI Key

IQTWUJXJPBSQDG-UHFFFAOYSA-N

Canonical SMILES

CCCC(OCC1=CC=CO1)OCC2=CC=CO2

Origin of Product

United States

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